![molecular formula C13H24N2O2 B596029 Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane CAS No. 155560-04-6](/img/structure/B596029.png)
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
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Overview
Description
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is a chemical compound with the linear formula C13H24N2O2 . It is used in various applications in drug synthesis, catalysis, and material science.
Synthesis Analysis
The synthesis of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane involves a stereoselective process. The cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be effectively used in the synthesis process with dirhodium (II) catalyst loadings of 0.005 mol % . By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo [3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .
Molecular Structure Analysis
The molecular structure of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is characterized by a bicyclic structure with a nitrogen atom incorporated into the ring . The InChI code for this compound is 1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7,13H2,1-3H3 .
Chemical Reactions Analysis
The chemical reactions involving Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane are primarily cyclopropanation reactions . These reactions are typically catalyzed by dirhodium (II) and involve the use of ethyl diazoacetate .
Physical And Chemical Properties Analysis
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is a solid or viscous liquid at room temperature . It has a molecular weight of 242.32 . The compound should be stored in a refrigerator to maintain its stability .
Scientific Research Applications
Synthesis of Diamines
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is used in the synthesis of endo,endo- and endo,exo- bicyclo[3.3.1]nonane diamines . The endo,endo-3,7-Diaminobicyclo[3.3.1]nonane was obtained through Schmidt rearrangement of 3,7-bicyclo[3.3.1]nonane dicarboxylic acid .
Formation of Hydrogen Bonds
The compound plays a significant role in the formation of hydrogen bonds. The hydrogen bonds in the starting bicyclononane diene diol rac-1, and the weaker hydrogen bonds in the dienone rac-2, and the bromo and nitrile derivatives, rac-3, rac-4 and (+)-4, respectively, were found significant for the overall structure .
Halogen Interactions
In the bromo derivative rac-3, the two bromine atoms have significant halogen – halogen interactions . This property can be utilized in the design of materials with specific properties.
Crystallographic Studies
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is used in crystallographic studies. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .
Network Formation
The solid-state structure of endo, endo -bicyclo [3.3.1]nonane-2,6-diol, rac - 2, shows a hydrogen-bonded, three-connected, chiral 3D-net with utg -topology . This property is useful in the study of network formation and crystal engineering.
Pharmaceutical Applications
The bicyclo[3.3.1]nonane (BCN) scaffold, which includes Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane, can be found in the structure of natural biologically active compounds . For instance, Huperzine A, found in Huperzia serrata, is the human acetylcholinesterase inhibitor and NMDA antagonist and is widely used in traditional medicine for treatment of Alzheimer’s disease .
Safety And Hazards
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is classified as Acute Tox. 4 Oral according to GHS classification . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
tert-butyl N-[(1S,5R)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPHWBRCRWNTLX-ZACCUICWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane | |
CAS RN |
1208530-70-4 |
Source
|
Record name | tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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